molecular formula C19H13N3O4 B5712197 5-[(Naphthalen-1-yloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-[(Naphthalen-1-yloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5712197
M. Wt: 347.3 g/mol
InChI Key: OJTGKIAOADZNMU-UHFFFAOYSA-N
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Description

5-[(Naphthalen-1-yloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both naphthalene and nitrophenyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Naphthalen-1-yloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalen-1-ylmethanol with 4-nitrobenzonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the mixture is heated to promote cyclization, forming the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-[(Naphthalen-1-yloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-[(Naphthalen-1-yloxy)methyl]-3-(4-aminophenyl)-1,2,4-oxadiazole, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism by which 5-[(Naphthalen-1-yloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of cell membrane integrity or inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Naphthalen-2-yloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • 5-[(Naphthalen-1-yloxy)methyl]-3-(4-aminophenyl)-1,2,4-oxadiazole
  • 5-[(Naphthalen-1-yloxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

5-[(Naphthalen-1-yloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole stands out due to the presence of both naphthalene and nitrophenyl groups, which contribute to its unique chemical and biological properties. The combination of these groups in the oxadiazole ring enhances its potential for diverse applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-(naphthalen-1-yloxymethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c23-22(24)15-10-8-14(9-11-15)19-20-18(26-21-19)12-25-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTGKIAOADZNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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